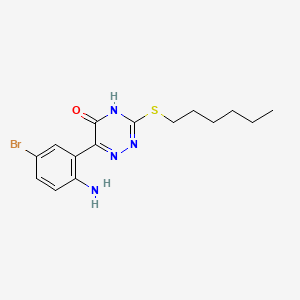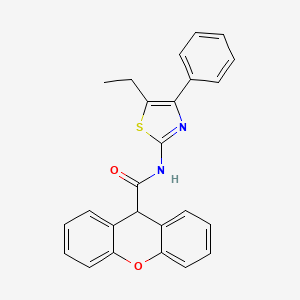
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino-Bromophenyl Group: This step involves the substitution reaction where an amino-bromophenyl group is introduced to the triazine ring.
Attachment of the Hexylsulfanyl Group: The final step involves the addition of a hexylsulfanyl group to the triazine ring, often through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(2-Amino-5-bromophenyl)-3-(hexylsulfanyl)-1,2,4-triazin-5-ol can be compared with similar compounds such as:
2-Amino-5-bromopyridine: A simpler compound with similar functional groups but lacking the triazine ring and hexylsulfanyl group.
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Another compound with an amino-bromophenyl group but different structural features.
The uniqueness of this compound lies in its combination of functional groups and the triazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19BrN4OS |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-hexylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H19BrN4OS/c1-2-3-4-5-8-22-15-18-14(21)13(19-20-15)11-9-10(16)6-7-12(11)17/h6-7,9H,2-5,8,17H2,1H3,(H,18,20,21) |
InChI Key |
LIOOYXXJMSCJKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606148.png)
![2,6-Dimethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11606149.png)
![(5Z)-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606169.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B11606179.png)
![4-chlorobenzyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11606184.png)
![(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11606188.png)
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11606189.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606194.png)
![3-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol](/img/structure/B11606197.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11606202.png)
![2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11606210.png)

![Methyl 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11606216.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11606224.png)
